

In Vivo Effects of 5-Methoxy-DMT in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy DMT

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This technical guide provides a comprehensive overview of the in vivo effects of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in animal models, intended for researchers, scientists, and drug development professionals. The document synthesizes key findings on the pharmacokinetics, behavioral effects, neuroplasticity, and underlying mechanisms of action of this potent psychedelic compound.

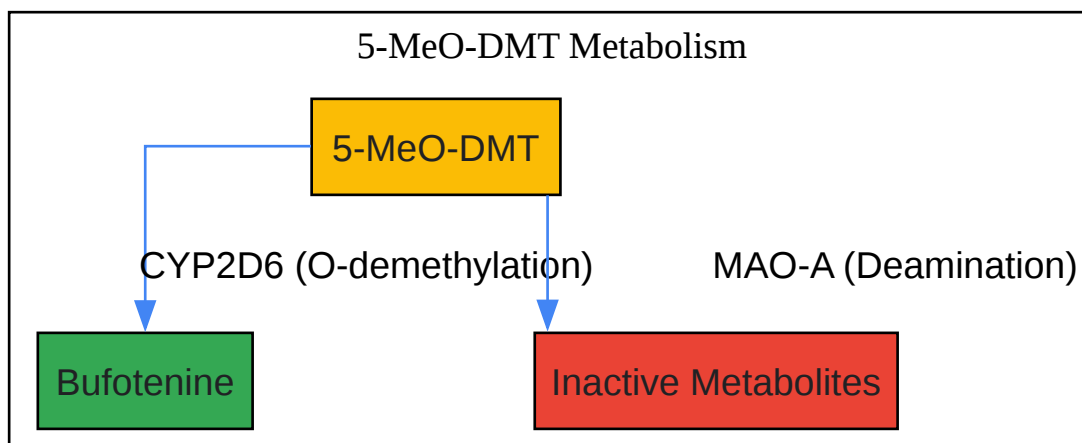
Pharmacokinetics and Metabolism

5-MeO-DMT is characterized by rapid absorption and elimination in animal models. Following intraperitoneal (i.p.) administration in mice, it reaches maximum concentration (C_{max}) within 5-7 minutes and has a terminal half-life (t_{1/2}) of 12-19 minutes.^[1] Similar rapid absorption and a short half-life are also observed in rats.^[1] The primary route of elimination is through metabolism mediated by monoamine oxidase A (MAO-A).^[1] A smaller portion is converted to the active metabolite, bufotenine, by the enzyme CYP2D6.^[1] Co-administration with an MAO-A inhibitor can lead to a more than four-fold increase in systemic exposure to 5-MeO-DMT.^[1]

Table 1: Pharmacokinetic Parameters of 5-MeO-DMT in Mice

| Parameter | Value | Animal Model | Administration Route | Reference |
|--|-----------------|-----------------|------------------------|-----------|
| Time to Cmax | ~3-7 min | Mouse | Intraperitoneal (i.p.) | [1][2] |
| Terminal Half-life (t _{1/2}) | 12-19 min | Mouse | Intraperitoneal (i.p.) | [1] |
| AUC (0 → ∞) at 2 mg/kg | 24.9 μmol·min/L | Wild-type Mouse | Intraperitoneal (i.p.) | [2] |
| AUC (0 → ∞) at 10 mg/kg | 231 μmol·min/L | Wild-type Mouse | Intraperitoneal (i.p.) | [2] |
| AUC (0 → ∞) at 20 mg/kg | 654 μmol·min/L | Wild-type Mouse | Intraperitoneal (i.p.) | [2] |

Note: The pharmacokinetics of 5-MeO-DMT are nonlinear, with systemic exposure increasing disproportionately with higher doses.[2][3]



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Primary metabolic pathways of 5-MeO-DMT.

Behavioral Effects

5-MeO-DMT induces a range of behavioral responses in animal models, which are primarily mediated by its interaction with serotonin receptors.

Head-Twitch Response (HTR)

A hallmark behavioral effect of serotonergic psychedelics in rodents is the head-twitch response (HTR). 5-MeO-DMT induces a dose-dependent increase in HTR in mice.^{[4][5][6]} This response is abolished in mice lacking the 5-HT_{2A} receptor, indicating that HTR is mediated by this receptor subtype.^[4] Compared to psilocybin, the duration of HTR induced by 5-MeO-DMT is significantly shorter across all tested doses.^{[4][5][6]}

Table 2: Head-Twitch Response to 5-MeO-DMT in Mice

| Dose (mg/kg, i.p.) | Total Head-Twitches (Mean ± SE) | Duration (FWHM, min, Mean ± SE) | Reference |
|----------------------|---------------------------------|---------------------------------|----------------|
| 5 | 45 ± 18 | 5 ± 2 | ^[4] |
| 10 | 38 ± 14 | 3 ± 1 | ^[4] |
| 20 | 47 ± 12 | 4 ± 1 | ^[4] |
| 40 | 56 ± 11 | 4 ± 1 | ^[4] |
| Psilocybin (1 mg/kg) | 68 ± 5 | 14 ± 3 | ^[4] |

Locomotor and Investigatory Activity

The effects of 5-MeO-DMT on locomotor activity can be complex. In rats, it has been shown to decrease locomotor and investigatory behavior, an effect that can be attenuated by a 5-HT_{1A/7} antagonist but not a 5-HT_{2A} antagonist, suggesting the involvement of the 5-HT_{1A} receptor.^[1] However, pretreatment with an MAOI can modify this effect to a biphasic response, potentially involving the 5-HT_{2A} receptor.^[1]

Social Behavior

In a mating behavior context, 5-MeO-DMT has been shown to substantially suppress social ultrasonic vocalizations (USVs) in mice.^{[4][5][6][7]} A 20 mg/kg dose of 5-MeO-DMT resulted in

a near-complete suppression of social USVs ($-99.90 \pm 0.03\%$), a more profound reduction than that observed with psilocybin or ketamine.[4]

Drug Discrimination

In drug discrimination studies, rats can be trained to distinguish 5-MeO-DMT from saline.[8] The stimulus effects of 5-MeO-DMT are well-correlated with affinities for the 5-HT1A receptor, and these effects can be attenuated by 5-HT1A receptor antagonists.[1][9]

Anxiolytic and Antidepressant-like Effects

Recent studies have explored the therapeutic potential of 5-MeO-DMT in models of anxiety and depression. A single dose of 5-MeO-DMT has been shown to have lasting anxiolytic effects in mice.[10] In stressed mice, those pre-treated with 5-MeO-DMT exhibited significantly lower baseline levels of corticosterone, the primary stress hormone in rodents.[11] Following an acute stressor, these mice spent more time in the open arms of the elevated plus maze, a behavior consistent with reduced anxiety.[11] These findings suggest that 5-MeO-DMT may increase resilience to stress.[11]

Neurophysiological and Neuroplasticity Effects

5-MeO-DMT exerts significant effects on neural activity and structure.

Neuronal Firing and Local Field Potentials

Like other serotonergic psychedelics, 5-MeO-DMT reliably suppresses the firing activity of neurons in the dorsal raphe nucleus.[4][12] In freely behaving rats, 5-MeO-DMT administration leads to an increase in delta power and a decrease in theta power in hippocampal local field potentials (LFPs).[13][14][15] The spectral profile of brain activity induced by 5-MeO-DMT in awake animals shows similarities to states observed during slow-wave and REM sleep.[13][14]

Structural Neuroplasticity

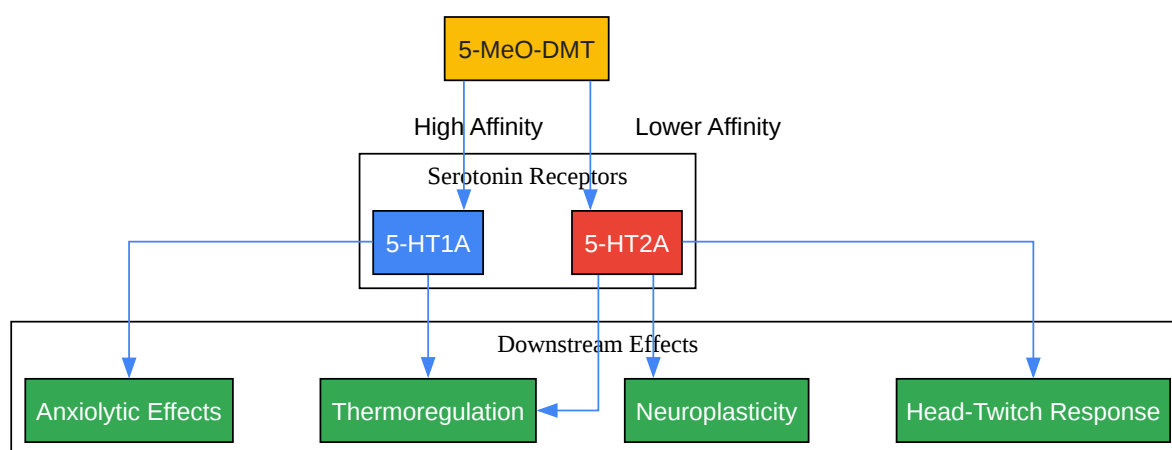
A single administration of 5-MeO-DMT can produce long-lasting increases in dendritic spine density in the mouse medial frontal cortex.[4][5][6][12] This increase is driven by an elevated rate of spine formation.[4][5][6] Unlike psilocybin, however, 5-MeO-DMT did not appear to affect the size of dendritic spines.[4][5][6] These findings suggest that 5-MeO-DMT has the capacity to induce structural neural plasticity in vivo.[4][12]

Gene Expression

5-MeO-DMT has been shown to alter the expression of genes related to neural plasticity. One hour after administration in mice, there is an increased expression of the immediate early genes Arc and Zif268 in the anterior cingulate cortex and basolateral amygdala.[10][16][17] A long-term increase in the expression of TRIP8b, a gene involved in modulating neuronal activity, was observed in the ventral hippocampus five days after treatment.[16][17]

Mechanism of Action and Signaling Pathways

5-MeO-DMT is a non-selective serotonin receptor agonist, but it shows a particularly high affinity for the 5-HT1A receptor subtype.[1][9][18] Its binding affinity for the 5-HT1A receptor is reported to be 300 to 1000-fold higher than for the 5-HT2A receptor.[18] Despite this, many of its classic psychedelic effects, such as the head-twitch response, are mediated by the 5-HT2A receptor.[18] The balance of activity between 5-HT1A and 5-HT2A receptors is thought to be crucial for its overall effects.[4][12]



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